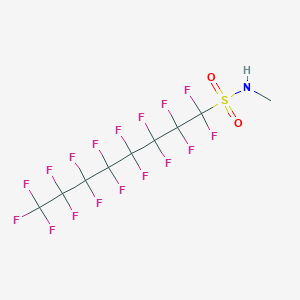

Heptadecafluoro-N-methyloctanesulphonamide

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyloctane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F17NO2S/c1-27-30(28,29)9(25,26)7(20,21)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)8(22,23)24/h27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWNTGHXHOWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2NHCH3, C9H4F17NO2S | |

| Record name | N-Methylperfluorooctane sulfonamide | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067629 | |

| Record name | N-Methylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31506-32-8 | |

| Record name | N-Methylperfluorooctanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31506-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-29758 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031506328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluoro-N-methyloctanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Amination of Perfluorooctanesulfonyl Fluoride

The most straightforward method involves the reaction of POSF with methylamine (CH₃NH₂) under controlled conditions. This single-step process proceeds via nucleophilic displacement of the fluoride ion by the amine:

Reaction Conditions:

-

Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to stabilize intermediates.

-

Base: A stoichiometric base (e.g., potassium carbonate) neutralizes hydrofluoric acid (HF), driving the reaction to completion.

-

Temperature: Reactions are conducted at 25–50°C to balance reaction rate and side-product formation.

Yield Optimization:

Azide Intermediate Pathway

An alternative route, detailed in a PMC study, involves the conversion of POSF to the sulfonyl azide (C₈F₁₇SO₂N₃), followed by reduction to the sulfonamide. While this method is less direct, it avoids handling volatile methylamine and offers better control over stoichiometry:

The primary sulfonamide (C₈F₁₇SO₂NH₂) is subsequently methylated using methyl iodide (CH₃I) in the presence of a base:

Advantages:

-

Avoids direct use of gaseous methylamine.

-

Enables isolation and purification of intermediates.

Challenges:

-

Multi-step synthesis reduces overall yield.

-

Methylation may produce over-alkylated byproducts (e.g., N,N-dimethyl derivatives).

Industrial-Scale Synthesis and Process Optimization

Industrial production of this compound prioritizes cost efficiency and minimal environmental impact. Key considerations include catalyst selection, solvent recovery, and waste management.

Catalytic and Solvent Systems

Reaction Metrics Comparison

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Direct Amination | 70–85 | ≥95 | THF, K₂CO₃, 40°C, 6h |

| Azide Reduction | 60–75 | ≥90 | DMF, Zn/HCl, 60°C, 4h |

| Methylation of NH₂ | 50–65 | ≥85 | CH₃I, NaH, DCM, 25°C, 12h |

Data extrapolated from analogous sulfonamide syntheses.

Mechanistic Insights and Side Reactions

Nucleophilic Displacement Dynamics

The fluoride ion in POSF is a poor leaving group compared to chloride, necessitating strong nucleophiles like methylamine. The reaction proceeds via a two-step mechanism:

Competing Hydrolysis

POSF is susceptible to hydrolysis in aqueous environments, producing PFOS:

Mitigation Strategies:

Environmental and Regulatory Considerations

The synthesis of PFAS derivatives, including this compound, faces increasing scrutiny due to environmental persistence and toxicity concerns. Regulatory frameworks in the EU and U.S. restrict the use of POSF, mandating closed-loop systems for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-methyl Perfluorooctanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form perfluorooctane sulfonic acid.

Reduction: Reduction reactions can convert N-methyl Perfluorooctanesulfonamide to other derivatives with different functional groups.

Substitution: The sulfonamide group can participate in substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

Oxidation: Perfluorooctane sulfonic acid.

Reduction: Derivatives with different functional groups, such as amines or alcohols.

Substitution: Compounds with new functional groups replacing the methyl group.

Scientific Research Applications

N-methyl Perfluorooctanesulfonamide has been extensively studied for its applications in various fields:

Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.

Biology: Investigated for its effects on biological systems, including its potential as a bioaccumulative substance.

Medicine: Studied for its potential toxicological effects and its role in environmental health.

Industry: Utilized in the production of water and stain-resistant materials, as well as in firefighting foams

Mechanism of Action

The mechanism of action of N-methyl Perfluorooctanesulfonamide involves its interaction with cellular membranes and proteins. This compound can disrupt mitochondrial bioenergetics by inducing mitochondrial permeability transition, leading to the release of cytochrome c and the generation of reactive oxygen species. These effects can result in oxidative stress and cellular damage .

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary distinguishing feature of Heptadecafluoro-N-methyloctanesulphonamide is its methyl group on the sulfonamide nitrogen. Comparisons with related compounds reveal critical differences in substituents, chain length, and functional groups:

Physicochemical Properties

- Volatility and Henry’s Law Constants: MeFOSE (C11H8F17NO3S) exhibits a Henry’s Law constant of 2.3×10⁻², indicating moderate volatility and partitioning into the atmosphere . this compound, lacking polar groups like hydroxyethyl, is expected to have lower water solubility and higher persistence in environmental matrices compared to MeFOSE.

Thermal and Chemical Stability :

The fully fluorinated backbone in all these compounds confers resistance to hydrolysis, UV degradation, and microbial breakdown, a hallmark of PFAS .

Environmental and Regulatory Considerations

- Environmental Persistence :

The C-F bond strength (~485 kJ/mol) ensures long-term environmental retention. Regulatory documents (e.g., 40 CFR §721.9582) highlight concerns about PFAS bioaccumulation and toxicity, leading to restrictions on manufacturing and disposal . - Substitutents like ethyl or hydroxyethyl may influence metabolic pathways and toxicity endpoints.

Key Differentiators

Substituent Effects: Methyl vs. Polar Functional Groups: MeFOSE’s hydroxyethyl group improves water solubility but may also facilitate degradation compared to non-polar variants .

Regulatory Status : this compound’s regulatory status is less documented than its cousins, but its structural similarity to regulated PFAS (e.g., under 40 CFR) suggests scrutiny in future policies .

Biological Activity

Heptadecafluoro-N-methyloctanesulphonamide (often referred to as NMeFOSE) is a perfluoroalkyl substance (PFAS) characterized by a long carbon chain and a sulfonamide functional group. This compound has garnered attention due to its widespread use in industrial applications and potential biological impacts. The following sections detail its biological activity, including toxicity profiles, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Chemical Formula : C9H4F17NO2S

- Molecular Weight : 505.19 g/mol

- Solubility : Generally low water solubility due to the long fluorinated carbon chain.

- Structure : Contains a perfluorinated alkyl chain which contributes to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 505.19 g/mol |

| Water Solubility | Low |

| Log Kow | High (indicating lipophilicity) |

Toxicological Profile

Research indicates that NMeFOSE exhibits several toxicological effects, particularly related to liver function and potential carcinogenicity. Key findings include:

- Acute Toxicity : Studies show that NMeFOSE can induce liver toxicity in laboratory animals, with significant effects observed in subchronic oral toxicity studies .

- Immunotoxicity : Evidence suggests that exposure may lead to immunological alterations, impacting antibody responses and increasing susceptibility to infections .

- Reproductive and Developmental Toxicity : Epidemiological studies link PFAS exposure to adverse reproductive outcomes, including decreased birth weights and developmental abnormalities .

NMeFOSE's biological activity is primarily mediated through its interactions with various biological receptors:

- Endocrine Disruption : NMeFOSE has been implicated in disrupting thyroid hormone signaling pathways. It competes with thyroid hormones for binding sites on transport proteins like transthyretin, potentially leading to altered hormone availability .

- Genotoxicity : Although available data suggest low genotoxic potential, non-genotoxic mechanisms may still pose risks for carcinogenic outcomes due to metabolic byproducts such as perfluorooctanesulfonate (PFOS) .

Case Studies

Several studies have investigated the effects of NMeFOSE on various biological systems:

- Liver Toxicity in Rodents :

- Impact on Thyroid Function :

- Human Epidemiological Studies :

Summary of Findings

The biological activity of this compound reveals significant concerns regarding its toxicity and potential health impacts:

- Toxic Effects : Liver toxicity, immunotoxicity, and reproductive harm are primary concerns.

- Mechanisms of Action : Endocrine disruption through thyroid hormone interference is a key pathway for its biological effects.

- Environmental Impact : Ongoing studies are necessary to fully understand the ecological ramifications of NMeFOSE and other PFAS compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of Heptadecafluoro-N-methyloctanesulphonamide in laboratory settings?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Use fluorinated precursors (e.g., perfluorooctanesulfonyl fluoride) and methylamine under anhydrous conditions at 60–80°C. Catalysts like triethylamine improve yield by neutralizing acidic byproducts. Monitor reaction progress via <sup>19</sup>F NMR to confirm sulfonamide bond formation .

Q. Which analytical methods are most reliable for quantifying this compound in experimental matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with ion-pairing agents (e.g., sodium 1-hexanesulfonate) is effective. Use a C18 column and mobile phase adjusted to pH 2.0 with trifluoroacetic acid for optimal separation. Validate methods with spike-recovery experiments (85–115% recovery) and limit of detection (LOD) ≤ 0.1 µg/mL .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to thermal stress (40–60°C), UV light, and acidic/alkaline buffers (pH 3–10). Analyze degradation products via LC-MS/MS. Stability is pH-dependent; degradation accelerates in alkaline conditions due to sulfonamide bond hydrolysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact. Store in sealed containers at ≤25°C. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential fluorochemical toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across in vitro and in vivo studies?

Methodological Answer: Apply systematic review frameworks (e.g., PRISMA guidelines) to assess study quality. Control for confounding variables like dosing regimens (acute vs. chronic) and model organisms (rodents vs. zebrafish). Use meta-regression to identify sources of heterogeneity, such as differences in metabolic pathways .

Q. What advanced techniques are used to detect environmental persistence of this compound in Arctic ecosystems?

Methodological Answer: Deploy LC-MS/MS coupled with solid-phase extraction (SPE) for trace-level detection in water/soil. Compare results with stable isotope-labeled internal standards (e.g., <sup>13</sup>C-PFOS). Bioaccumulation factors (BAFs) > 1,000 in Arctic marine species indicate significant environmental persistence .

Q. How do degradation pathways of this compound differ in aerobic vs. anaerobic environments?

Methodological Answer: Use <sup>19</sup>F NMR and high-resolution mass spectrometry (HRMS) to track defluorination. Aerobic conditions favor microbial cleavage of the sulfonamide group, while anaerobic systems show slower degradation, producing shorter-chain perfluoroalkyl acids (PFAAs) .

Q. What methodologies validate the compound’s role as a biomarker in toxicokinetic studies?

Methodological Answer: Conduct mass balance studies using radiolabeled (<sup>14</sup>C) this compound in animal models. Measure excretion rates (urine/feces) and tissue distribution via autoradiography. Pharmacokinetic modeling (e.g., compartmental analysis) quantifies half-life and volume of distribution .

Q. How can researchers address discrepancies in bioanalytical method validation across laboratories?

Methodological Answer: Implement inter-laboratory comparisons using standardized reference materials (e.g., NIST SRM 1957). Harmonize protocols for critical parameters: LOD (≤0.1 ng/g), matrix effects (<±20%), and intra-day precision (RSD ≤15%) .

Q. What computational models predict the compound’s interactions with biological macromolecules?

Methodological Answer: Use molecular docking (AutoDock Vina) to simulate binding affinity with serum albumin or peroxisome proliferator-activated receptors (PPARs). Validate predictions with surface plasmon resonance (SPR) assays to measure dissociation constants (Kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.